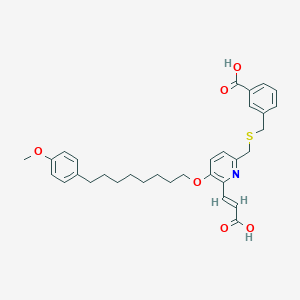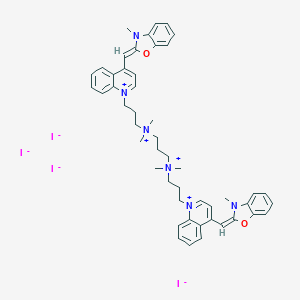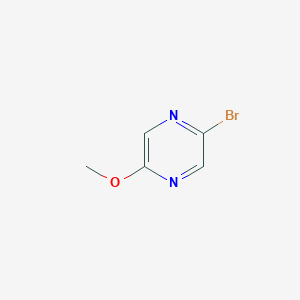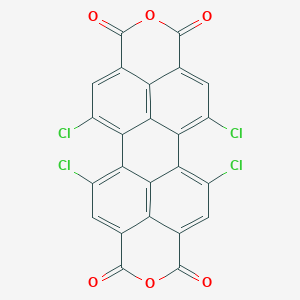
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
Übersicht
Beschreibung
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is a perylene derivative used in the preparation of fluorofluorescent perylene bisimides for use in perfluorinated liquids . The fluorescence of this compound has made it a viable target for use as fluorescent liquid crystals .
Synthesis Analysis
A family of novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives, with 1,6,7,12-tetrachloro-substituents at the bay-positions, has been synthesized . To synthesize these new compounds, pure 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester has been employed as the precursor and the structural modifications have been carried out exclusively at the “peri” positions in an efficient manner .Molecular Structure Analysis
The molecular formula of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is C24H4Cl4O6 . The molecular weight is 530.10 .Chemical Reactions Analysis
The redox and optical properties of the novel unsymmetrical “peri”-substituted perylene-3,4,9,10-tetracarboxylic acid derivatives have been explored with the intent of unveiling opto-electronic characteristics of these newly synthesized compounds .Physical And Chemical Properties Analysis
The predicted density of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is 1.962±0.06 g/cm3 . The predicted boiling point is 757.1±55.0 °C .Wissenschaftliche Forschungsanwendungen
Optoelectronic Materials
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride (PTCDA) derivatives have been extensively studied for their optoelectronic properties . They are used in the synthesis of novel unsymmetrical peri-substituted perylene derivatives, which exhibit unique redox and optical characteristics. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Fluorescent Liquid Crystals
The compound’s inherent fluorescence makes it a target for use as fluorescent liquid crystals . These materials are valuable in display technologies, where the ability to emit light upon stimulation is crucial. The fluorescence of PTCDA derivatives can be tuned, which is beneficial for creating displays with a wide range of colors .
Supramolecular Chemistry
PTCDA derivatives are explored for their supramolecular capabilities . The functionalization of these compounds can lead to the development of materials with specific host-guest interactions . These interactions are fundamental in creating complex structures with precise functionalities, such as molecular sensors and catalysts .
Photovoltaic Devices
The tunability of PTCDA derivatives also extends to their photovoltaic capabilities. By functionalizing the compound, researchers can exploit its properties to improve the efficiency of solar cells . The goal is to develop materials that can convert sunlight into electricity more effectively .
Synthesis of Perylene Bisimides
PTCDA is used as a precursor in the synthesis of perylene bisimides , which are compounds known for their stability and electronic properties. These bisimides are valuable in creating materials for electronic applications , such as semiconductors and conductive coatings .
Perfluorinated Liquid Applications
The fluorescence of PTCDA derivatives is particularly useful in perfluorinated liquids . These liquids are used in various applications where non-reactivity and high stability are required. The derivatives can be used to create fluorofluorescent perylene bisimides , which have potential uses in advanced imaging and diagnostic tools .
Chemical Sensing
Due to their robust chemical structure and optical properties, PTCDA derivatives can be employed in chemical sensing . They can be designed to react with specific substances, changing their optical properties in response to the presence of certain chemicals, which is useful in environmental monitoring and safety applications .
Advanced Imaging Techniques
The fluorescent properties of PTCDA derivatives make them suitable for advanced imaging techniques . They can be used as fluorescent markers in biological research, allowing scientists to track processes at the molecular level with high precision .
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11,14,22,26-tetrachloro-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H4Cl4O6/c25-9-1-5-13-6(22(30)33-21(5)29)2-11(27)17-18-12(28)4-8-14-7(23(31)34-24(8)32)3-10(26)16(20(14)18)15(9)19(13)17/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRXZLAMYLGXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C4C(=C1Cl)C5=C(C=C6C7=C5C(=C(C=C7C(=O)OC6=O)Cl)C4=C(C=C3C(=O)OC2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H4Cl4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride | |
CAS RN |
156028-26-1 | |
| Record name | 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



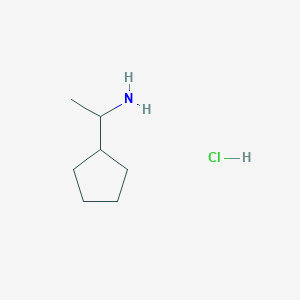
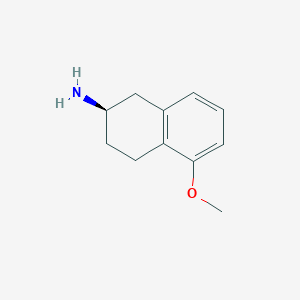
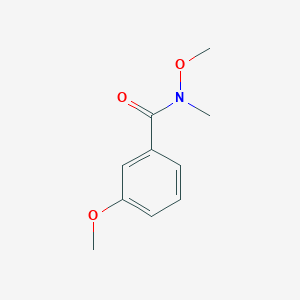
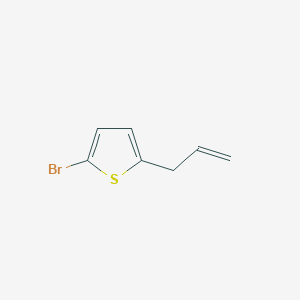
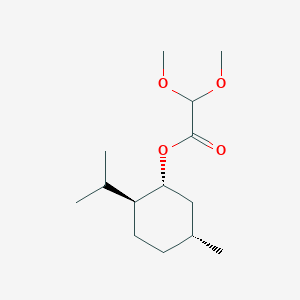
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
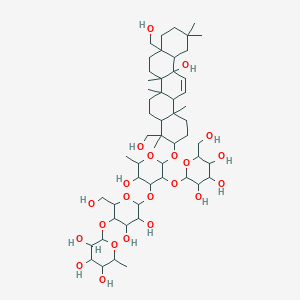
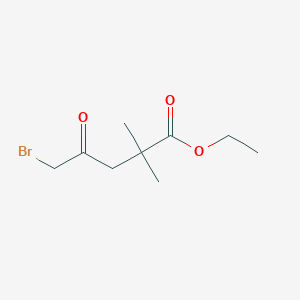
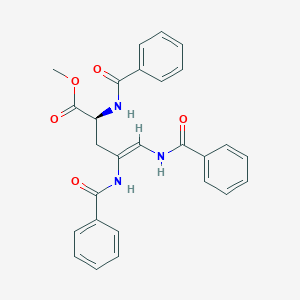
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
